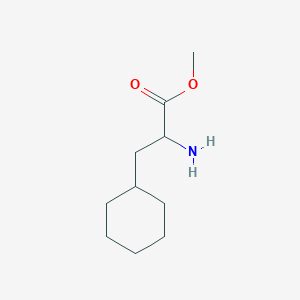

Methyl 2-amino-3-cyclohexylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-cyclohexylpropanoate is an alanine derivative with the chemical formula C10H19NO2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as an ergogenic supplement due to its influence on anabolic hormones and its ability to prevent exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of 2-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclohexyl ketones or carboxylic acids.

Reduction: Cyclohexyl alcohols.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-cyclohexylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its potential therapeutic effects, including its role in muscle recovery and enhancement of physical performance.

Industry: Utilized in the production of pharmaceuticals and as an additive in dietary supplements.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-cyclohexylpropanoate involves its interaction with anabolic pathways in the body. It influences the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery. The compound also acts on specific molecular targets, such as receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- Cyclohexylalanine methyl ester

- Methyl 3-Cyclohexyl-L-Alaninate

- Methyl L-cyclohexylalaninate

Uniqueness

Methyl 2-amino-3-cyclohexylpropanoate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to influence anabolic hormones and prevent muscle damage sets it apart from other similar compounds .

Biological Activity

Methyl 2-amino-3-cyclohexylpropanoate, particularly its (S)-enantiomer, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : (S)-Methyl 2-amino-3-cyclohexylpropanoate

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.23 g/mol

- Melting Point : 230 °C (dec.)

This compound exhibits a range of biological activities through various mechanisms:

- Neurotransmitter Modulation :

- Cell Signaling Pathways :

- Immunomodulatory Effects :

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.

- Viral Infections : Exhibits antiviral effects against viruses such as HIV, influenza, and dengue virus .

Anticancer Potential

Research indicates that this compound may have anticancer properties:

- Induces apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .

- Influences cell cycle regulation, potentially leading to cell cycle arrest in tumor cells .

In Vitro Studies

A study highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, demonstrating its potential as a therapeutic agent in oncology .

In Vivo Studies

In animal models, this compound demonstrated significant anti-inflammatory effects, reducing symptoms in models of arthritis and colitis. These findings suggest its utility in treating inflammatory diseases .

Comparative Biological Activity Table

Properties

IUPAC Name |

methyl 2-amino-3-cyclohexylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEUJVMSARYTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.